Propanoic acid, 2-t-butyldimethylsilyloxy-, methyl ester
Description
Propanoic acid, 2-t-butyldimethylsilyloxy-, methyl ester (CAS: 448944-56-7), also known as methyl 3-((tert-butyldimethylsilyl)oxy)propanoate, is a synthetic ester derivative of propanoic acid. Its structure features a tert-butyldimethylsilyl (TBDMS) ether group at the 2-position of the propanoic acid backbone and a methyl ester at the carbonyl terminus (Figure 1). The TBDMS group is a bulky, hydrophobic protecting group widely used in organic synthesis to stabilize hydroxyl intermediates during multi-step reactions . This compound is primarily employed as a synthetic intermediate, leveraging the TBDMS group’s resistance to hydrolysis under mild conditions, which allows selective deprotection in complex syntheses.
Table 1: Key Properties of this compound
| Property | Description |
|---|---|
| Molecular Formula | C₁₀H₂₂O₃Si |
| Molecular Weight | 218.37 g/mol |
| Functional Groups | Methyl ester, tert-butyldimethylsilyl ether |
| Applications | Intermediate in pharmaceutical and agrochemical synthesis |
| Stability | Hydrolysis-resistant under neutral conditions; cleaved by acids or fluorides |
Properties
IUPAC Name |
methyl 2-[tert-butyl(dimethyl)silyl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-8(9(11)12-5)13-14(6,7)10(2,3)4/h8H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJFLQWCBDRGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate typically involves the protection of ®-methyl lactate with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain a high yield of the desired compound.
Industrial Production Methods
While specific industrial production methods for ®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the TBS group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are used to remove the TBS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of ®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate primarily involves its role as a protecting group. The TBS group protects hydroxyl groups from unwanted reactions during synthetic processes. It can be selectively removed under mild conditions, allowing for the subsequent functionalization of the molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Propanoic acid esters exhibit diverse structural and functional modifications, leading to distinct chemical behaviors and applications. Below is a comparative analysis of structurally related esters:
Structural and Functional Group Comparisons
Table 2: Structural Comparison of Propanoic Acid Esters
Application-Specific Analysis
- Synthetic Utility : The TBDMS-protected ester (target compound) is pivotal in multi-step organic syntheses due to its hydrolytic stability. In contrast, simpler esters like methyl isobutyrate lack protective groups and are volatile, making them unsuitable for prolonged reaction sequences .
- Natural vs. Synthetic Roles: Esters such as 3-(methylthio)propanoic acid methyl ester and methyl isobutyrate are naturally abundant in fruits (e.g., pineapple, carob) and contribute to aroma profiles . In contrast, the TBDMS-protected ester and Haloxyfop-P-methyl are exclusively synthetic, designed for chemical synthesis or agrochemical activity .
- Reactivity and Stability : The TBDMS group enhances steric hindrance, reducing unintended side reactions. Ethyl lactate’s hydroxyl group, however, increases polarity and antioxidant capacity but limits stability in acidic environments .
Quantitative and Functional Insights
- Concentration in Natural Sources: Methyl isobutyrate dominates in carob volatiles (40.54 µg/g), while 3-(methylthio)propanoic acid methyl ester reaches 622.49 µg/g in Tainong No. 4 pineapple, highlighting their role in flavor chemistry .
- Synthetic Yields: Methyl esters like Propanoic acid, 2-methyl-, methyl ester are formed via transesterification under supercritical alcohol conditions, with yields influenced by solvent choice (methanol > ethanol > isopropanol) .
Research Findings and Implications
- Protection-Deprotection Strategies : The TBDMS group’s stability under neutral conditions enables selective deprotection in syntheses, a feature absent in hydroxyl-containing esters like ethyl lactate .
- Agricultural Relevance : Haloxyfop-P-methyl demonstrates the strategic incorporation of halogen and trifluoromethyl groups for herbicidal activity, contrasting with flavor esters’ natural biosynthetic pathways .
- Antioxidant Mechanisms: Ethyl lactate’s antioxidant efficacy is linked to its hydroxyl group, which donates hydrogen atoms to neutralize free radicals—a property absent in non-hydroxylated esters .
Biological Activity
Propanoic acid, 2-t-butyldimethylsilyloxy-, methyl ester (commonly referred to as methyl 2-t-butyldimethylsilyloxypropanoate) is an organic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₈H₁₈O₂Si
- Molecular Weight : 174.31 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of methyl 2-t-butyldimethylsilyloxypropanoate is primarily linked to its role as a potential therapeutic agent. Research indicates it may exhibit antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Studies have shown that derivatives of propanoic acid can demonstrate significant antimicrobial activity against various pathogens. For instance, similar compounds have been effective against multidrug-resistant strains of Mycobacterium tuberculosis by targeting specific cellular processes such as ATPase activity in essential proteases like ClpC1 .
Anti-inflammatory Effects
Methyl esters of fatty acids, including propanoic acid derivatives, have been associated with reduced inflammation. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, contributing to their therapeutic potential in inflammatory diseases.
Anticancer Properties
Research has indicated that certain propanoic acid derivatives can inhibit cancer cell proliferation. For example, studies on related compounds have shown cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF7) and others . The mechanism often involves the induction of apoptosis and cell cycle arrest.
The mechanisms underlying the biological activity of methyl 2-t-butyldimethylsilyloxypropanoate are diverse:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in cellular metabolism and signaling pathways.
- Membrane Disruption : Some derivatives exhibit membrane-active properties, leading to increased permeability and subsequent cell lysis in microbial targets .
- Modulation of Gene Expression : Certain propanoic acid derivatives can alter the expression of genes involved in inflammation and apoptosis.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
